N1,N12-Diacetylspermine

Description

Historical Context and Discovery

N1,N12-Diacetylspermine (DiAcSpm) was first identified in the 1970s as a minor urinary polyamine in cancer patients. Early studies recognized elevated polyamine excretion in malignancies, but DiAcSpm’s specific role remained unclear until the 1990s. In 1994, Hiramatsu et al. developed a high-performance liquid chromatography (HPLC) method to isolate DiAcSpm from human urine, marking its formal characterization. By the 2000s, researchers established its diagnostic potential, with Kawakita and Hiramatsu demonstrating elevated urinary DiAcSpm levels in colorectal, breast, and pancreatic cancers. The development of enzyme-linked immunosorbent assay (ELISA) kits in the 2010s enabled rapid clinical quantification, solidifying its status as a non-invasive tumor marker.

Nomenclature and Chemical Classification

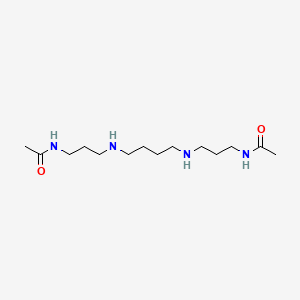

DiAcSpm belongs to the carboximidic acid class, with the IUPAC name N-[3-({4-[(3-acetamidopropyl)amino]butyl}amino)propyl]acetamide. Its molecular formula is C₁₄H₃₀N₄O₂, and it has a molecular weight of 286.41 g/mol. The structure features two acetyl groups at the N1 and N12 positions of spermine (Fig. 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₀N₄O₂ |

| Molecular Weight | 286.41 g/mol |

| SMILES Notation | CC(=O)NCCCNCCCCNCCCNC(=O)C |

| CAS Registry Number | 61345-83-3 |

| Classification | Diacetylated polyamine derivative |

Significance in Polyamine Research

DiAcSpm is a critical metabolite in polyamine catabolism, linked to cellular proliferation and stress responses. Unlike unconjugated polyamines, DiAcSpm serves as a substrate for polyamine oxidase (APAO), which generates reactive oxygen species (ROS) and acetylated spermidine. In cancer biology, DiAcSpm regulates the miR-559/cystathionine β-synthase (CBS) axis, promoting colorectal cancer cell proliferation by enhancing cyclin D1 and cyclin E expression. Its urinary elevation in early-stage malignancies—60% sensitivity in stage 0/I colorectal cancer versus 10% for carcinoembryonic antigen (CEA)—underscores its diagnostic utility.

Properties

IUPAC Name |

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDTUDWGJMBVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276330 | |

| Record name | N1,N12-Diacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1,N12-Diacetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61345-83-3 | |

| Record name | N1,N12-Diacetylspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61345-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N12-Diacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N12-Diacetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N12-Diacetylspermine can be synthesized through the acetylation of spermine. The process involves the reaction of spermine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the process would involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N1,N12-Diacetylspermine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of corresponding oxidized derivatives.

Reduction: Formation of reduced derivatives, potentially leading back to spermine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Diagnostic Applications

1.1 Biomarker for Cancer Detection

DiAcSpm has been identified as a potential biomarker for several types of cancer. Elevated levels of DiAcSpm have been detected in the urine of patients with colorectal cancer (CRC) and non-small cell lung cancer (NSCLC). For instance, a study demonstrated that urinary DiAcSpm levels were significantly higher in CRC patients compared to healthy controls, indicating its potential as a non-invasive diagnostic tool .

1.2 Urinary Levels as Prognostic Indicators

The prognostic significance of urinary DiAcSpm has been evaluated in various studies. In one study involving 251 NSCLC patients, urinary DiAcSpm levels were correlated with disease-free survival and overall survival rates. Specifically, high levels of DiAcSpm were associated with poorer outcomes, suggesting that it could serve as an independent prognostic factor for post-recurrent survival in patients with recurrent disease .

Therapeutic Applications

2.1 Role in Cancer Cell Proliferation

DiAcSpm has been shown to promote cancer cell proliferation through various mechanisms. In colorectal cancer cells, it was found to regulate the miR-559/CBS axis, which plays a crucial role in cellular growth and proliferation . This indicates that targeting DiAcSpm pathways could be a viable strategy for developing new cancer therapies.

2.2 Potential for Combination Therapies

Research suggests that DiAcSpm could enhance the efficacy of existing chemotherapy agents. For example, studies have indicated that combining DiAcSpm with other chemotherapeutic drugs may improve treatment outcomes by modulating polyamine metabolism and enhancing drug sensitivity in cancer cells .

Case Studies and Research Findings

Mechanism of Action

N1,N12-Diacetylspermine exerts its effects through several mechanisms:

Polyamine Metabolism: It is involved in the polyamine metabolic pathway, which is crucial for cell growth and proliferation.

Gene Regulation: It influences gene expression by stabilizing nucleic acids and modulating transcription factors.

Cell Signaling: It participates in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Similarities

DiAcSpm belongs to the acetylated polyamine family, which includes:

- N1-Acetylspermidine: Elevated in CRC and ovarian cancer, but with lower diagnostic accuracy (AUC: 0.70 in CRC) compared to DiAcSpm .

- N1,N8-Diacetylspermidine : A urinary marker for breast cancer, but less specific than DiAcSpm for lung and colorectal malignancies .

- Spermine/Spermidine: Non-acetylated precursors; their levels fluctuate inconsistently across cancer stages, limiting diagnostic utility .

Diagnostic Performance Across Cancers

Key Observations :

Technical Considerations

- Detection Methods: DiAcSpm is quantified via mass spectrometry (LC-MS) and ELISA, similar to other acetylated polyamines . However, its stability in saliva and urine exceeds that of non-acetylated polyamines under varying storage conditions .

- False Positives: Unlike N1,N8-diacetylspermidine, DiAcSpm levels are minimally affected by benign tumors, enhancing specificity in lung nodule evaluation .

Clinical and Research Implications

- Prognostic Value: Elevated urinary DiAcSpm predicts poor post-recurrence survival in NSCLC (HR: 2.1, p < 0.01) .

- Therapeutic Monitoring : DiAcSpm declines within 2 weeks of effective TB therapy, offering real-time response assessment .

- Limitations: In bladder and hepatocellular carcinomas, DiAcSpm shows inconsistent performance, necessitating context-specific validation .

Biological Activity

N1,N12-Diacetylspermine (DiAcSpm) is a polyamine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer. This article reviews the biological activity of DiAcSpm, focusing on its role in colorectal cancer (CRC), its mechanisms of action, and its potential as a biomarker for early cancer detection.

Overview of this compound

DiAcSpm is synthesized through the acetylation of spermine, a naturally occurring polyamine involved in cellular functions such as growth and differentiation. The biosynthesis pathway begins with the decarboxylation of ornithine to produce putrescine, which is then converted to spermidine and subsequently spermine. Acetylation processes lead to the formation of N1-acetylspermine and finally DiAcSpm .

Colorectal Cancer

Recent studies have demonstrated that DiAcSpm levels are significantly elevated in colorectal cancer tissues compared to normal tissues. For instance, a study utilizing mass spectrometry revealed increased DiAcSpm concentrations in CRC tissues, suggesting its potential role as a tumor marker .

Table 1: Concentration of DiAcSpm in Colorectal Cancer vs. Normal Tissues

| Tissue Type | DiAcSpm Concentration (µM) |

|---|---|

| Normal Tissue | <0.5 |

| Colorectal Cancer | 1.5 - 3.0 |

DiAcSpm promotes CRC cell proliferation through several mechanisms:

- Regulation of MicroRNAs : DiAcSpm downregulates miR-559, which inhibits cystathionine β-synthase (CBS). This downregulation leads to increased CBS activity, promoting cell proliferation .

- Cell Cycle Progression : Treatment with DiAcSpm has been shown to increase the S-phase population in CRC cell lines (SW480 and Caco-2), indicating enhanced cell cycle progression .

- Protein Expression : DiAcSpm treatment upregulates cyclins D1 and E, which are critical for cell cycle regulation and progression .

Study on Urinary Levels

A notable study assessed urinary levels of DiAcSpm as a potential biomarker for early detection of cancers. Elevated levels were found in patients with colorectal and breast cancers compared to healthy controls. This suggests that measuring DiAcSpm levels could serve as a non-invasive diagnostic tool .

Clinical Relevance

Another research highlighted that high levels of DiAcSpm correlated with advanced clinical stages and higher Ki67 indices (a marker for proliferation) in CRC patients. This correlation underscores the potential of DiAcSpm not only as a biomarker but also as an indicator of tumor aggressiveness .

Q & A

Basic Research Questions

Q. What methodologies are most robust for quantifying N1,N12-Diacetylspermine (DAS) in biological samples?

- Answer: DAS is quantified using enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS). ELISA offers high specificity through monoclonal antibodies targeting DAS, validated in studies showing strong correlation with LC-MS results (e.g., 75.8% sensitivity in colorectal cancer detection) . LC-MS methods, such as hydrophilic interaction liquid chromatography (HILIC), provide high sensitivity for untargeted metabolomics, enabling detection in serum and urine at sub-picomolar levels . Isotope-labeled internal standards (e.g., ¹⁵N-DAS) improve precision in mass spectrometry workflows .

Q. What biological samples are optimal for studying DAS in cancer research?

- Answer: Serum and urine are primary matrices due to non-invasive collection and high diagnostic performance. Serum DAS shows a 1.9-fold elevation in prediagnostic non-small-cell lung cancer (NSCLC) samples (AUC = 0.808 when combined with pro-SFTPB) . Urinary DAS demonstrates superior sensitivity over serum CEA and CA19-9 in early-stage colorectal and breast cancers (60% sensitivity in stage 0/I colorectal cancer vs. 10% for CEA) . Saliva and tissue metabolomics are emerging but require standardized protocols to mitigate variability .

Q. How does DAS compare to traditional protein biomarkers in cancer diagnostics?

- Answer: DAS outperforms conventional markers like CEA, CA19-9, and CA15-3 in sensitivity and early-stage detection. For NSCLC, DAS combined with pro-SFTPB increases AUC from 0.72 (pro-SFTPB alone) to 0.808 . In colorectal cancer, urinary DAS detects 75.8% of cases vs. 39.5% for CEA, with 60% sensitivity in stage 0/I disease . Machine learning models integrating DAS with other polyamines achieve AUCs up to 0.961 .

Advanced Research Questions

Q. What metabolic pathways regulate DAS biosynthesis, and how do they link to carcinogenesis?

- Answer: DAS is synthesized via spermine acetylation by spermidine/spermine-N¹-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. Overexpression of SSAT in tumors drives DAS accumulation, which correlates with oxidative stress via spermine oxidase (SMO)-mediated H₂O₂ production . Elevated DAS in biofilms and tumor tissues (e.g., colon cancer) suggests microbial contributions to polyamine metabolism, potentially via enterotoxigenic B. fragilis . DAS excretion reflects dysregulated polyamine recycling, making it a surrogate for intracellular redox imbalance and DNA damage .

Q. How can contradictory findings in DAS levels across cancer types and stages be resolved?

- Answer: Discrepancies arise from sample heterogeneity, analytical techniques, and disease subtypes. For example, DAS is elevated in NSCLC and colorectal cancer but not consistently in pancreatic cancer . Stage-specific trends are critical: in colorectal cancer, DAS increases progressively from polyps to stage IV (AUC = 0.70 for stage IV vs. earlier stages) . Multi-cohort validation using standardized LC-MS/ELISA protocols and stratification by tumor grade (e.g., high- vs. low-risk adenomas) can clarify utility .

Q. What experimental designs are optimal for integrating DAS with multi-omics data in cancer studies?

- Answer: Combine metabolomics (DAS quantification) with transcriptomics (SSAT/SMO expression) and microbiome profiling (e.g., biofilm-associated bacteria). For NSCLC, paired serum and tissue analyses reveal DAS’s additive value with pro-SFTPB . In colon cancer, nanostructure imaging mass spectrometry (NIMS) spatially maps DAS in tumors and adjacent biofilms, linking it to microbial dysbiosis . Machine learning pipelines (e.g., decision trees) integrating DAS with polyamine panels (e.g., N1,N8-diacetylspermidine) improve diagnostic specificity .

Q. How does DAS perform as a prognostic biomarker in longitudinal studies?

- Answer: In NSCLC, elevated urinary DAS pre-diagnosis (6+ months before clinical onset) correlates with tumor invasiveness (p < 0.001 for stage IA) . For colorectal cancer, DAS levels post-resection decrease but remain elevated in recurrence, suggesting utility in monitoring . However, confounding factors (e.g., diet, gut microbiota) require adjustment; cohort studies should include dietary polyamine intake logs and microbiome sequencing .

Methodological Considerations

Q. What validation steps are critical for DAS biomarker studies?

- Answer:

- Analytical Validation: Test intra-/inter-assay precision (CV < 15%), spike-recovery (80–120%), and stability under storage conditions (e.g., saliva requires -80°C with protease inhibitors) .

- Clinical Validation: Use independent discovery/validation cohorts (e.g., CARET study for NSCLC) . Adjust for confounders (e.g., renal function for urinary DAS) .

- Statistical Validation: Report AUC, sensitivity/specificity, and likelihood ratios. For NSCLC, DAS + pro-SFTPB achieves 95% specificity at 6 months pre-diagnosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.